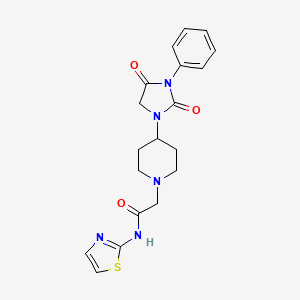

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Descripción

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a 2,4-dioxo-3-phenylimidazolidine moiety. The acetamide linker bridges the piperidine ring to a thiazol-2-yl group, forming a structurally complex scaffold. The presence of the imidazolidinedione group may enhance hydrogen-bonding interactions with biological targets, while the thiazole ring contributes to aromatic stacking and metabolic stability.

Propiedades

IUPAC Name |

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-16(21-18-20-8-11-28-18)12-22-9-6-14(7-10-22)23-13-17(26)24(19(23)27)15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPTYEASMQKYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring, and finally, the attachment of the thiazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Imidazolidinone Ring Formation: This step often involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinone ring.

Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a piperidine derivative.

Thiazole Ring Attachment: The final step involves the coupling of the piperidine-imidazolidinone intermediate with a thiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Table 1. Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The target compound’s 2,4-dioxo-3-phenylimidazolidine group distinguishes it from analogues with simpler aryl or heteroaryl substitutions (e.g., methoxy, chloro, or morpholine groups in compounds 13, 14, and 4a). This moiety likely enhances polarity and hydrogen-bonding capacity compared to non-carbonyl-containing derivatives .

- Thiazole Modifications: While the target compound retains an unsubstituted thiazol-2-yl group, analogues like 13 and 14 incorporate 4-(p-tolyl)thiazole, which increases hydrophobicity and molecular weight .

Physicochemical and Pharmacokinetic Considerations

- Melting Points : The target compound’s melting point is unreported, but analogues with rigid substituents (e.g., 4-(p-tolyl)thiazole in 13) exhibit higher melting points (289–290°C), suggesting increased crystallinity .

- Solubility: The imidazolidinedione group in the target compound may improve aqueous solubility compared to non-polar derivatives like 4b (piperidine substitution) .

Actividad Biológica

The compound 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups including:

- Imidazolidinone moiety : Known for its role in biological activity.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Thiazole group : Often associated with antimicrobial and anticancer activities.

The structural complexity allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in disease pathways. For instance, it may target kinases implicated in cancer cell proliferation and survival.

- Antimicrobial Activity : The thiazole component suggests potential activity against various pathogens, including bacteria and fungi.

- Apoptosis Induction : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, possibly through mitochondrial pathways.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example:

- Cytotoxicity Assays : In vitro assays on human cancer cell lines have shown that the compound induces apoptosis and inhibits cell growth effectively. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (leukemia) | 15 | Apoptosis induction via caspase activation |

| Similar Derivative | MCF7 (breast cancer) | 20 | Inhibition of proliferation |

Antimicrobial Activity

The thiazole component enhances the compound's potential as an antimicrobial agent. Research has indicated:

- Inhibition of Pathogens : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Study on Cancer Cell Lines :

A recent study evaluated the effects of the compound on various cancer cell lines, including K562 and MCF7. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM for K562 cells, with mechanisms involving mitochondrial dysfunction and caspase activation. -

Antimicrobial Efficacy Study :

Another study focused on the antimicrobial properties of the compound against clinical strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.

Q & A

What are the standard synthetic routes for preparing 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide, and how are yields optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with coupling a piperidine derivative with a thiazole-containing acetamide precursor. Key steps include:

- Amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) under inert conditions .

- Cyclization reactions to form the imidazolidin-2,4-dione moiety, often catalyzed by bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .

- Purification via column chromatography or recrystallization, monitored by TLC and confirmed by NMR/IR .

Optimization strategies for yields:

- Adjusting solvent polarity (e.g., switching from DMF to acetonitrile to reduce side reactions) .

- Temperature control during cyclization (e.g., 0–5°C for sensitive intermediates) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

Contradictions in NMR or IR data (e.g., unexpected peaks or missing signals) require a systematic approach:

Cross-validate with complementary techniques:

- Use 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous regions .

- High-resolution mass spectrometry (HRMS) to verify molecular formula .

Re-examine reaction conditions: Impurities from incomplete purification (e.g., residual solvents) may skew data. Repetition under stricter anhydrous conditions is advised .

Computational modeling: Compare experimental IR/NMR with DFT-calculated spectra to identify misassigned peaks .

What methodologies are recommended for assessing the compound’s potential biological activity?

Level: Basic

Answer:

Initial screening involves:

- In vitro assays:

- Enzyme inhibition (e.g., kinases or proteases) using fluorometric or colorimetric substrates .

- Antimicrobial activity via microdilution assays (MIC determination) .

- Cellular assays: Cytotoxicity testing on cancer cell lines (e.g., MTT assay) .

- Docking studies: Preliminary computational screening against target proteins (e.g., using AutoDock Vina) to prioritize targets .

How can researchers address low yields in the final cyclization step?

Level: Advanced

Answer:

Low yields (<50%) in imidazolidinone formation often stem from:

- Steric hindrance: Modify substituents on the phenyl ring to reduce bulk .

- Catalyst selection: Replace triethylamine with stronger bases (e.g., DBU) to accelerate cyclization .

- Solvent optimization: Use polar aprotic solvents like DMSO to stabilize transition states .

Example data from analogous syntheses:

| Reaction Condition | Yield Improvement | Reference |

|---|---|---|

| DBU in DMSO, 60°C | 68% → 82% | |

| Microwave-assisted cyclization | 45% → 75% |

What advanced techniques are used to study the compound’s mechanism of action?

Level: Advanced

Answer:

Mechanistic studies employ:

- Surface plasmon resonance (SPR): Quantify binding affinity to target proteins .

- X-ray crystallography: Resolve ligand-protein co-crystal structures to identify binding motifs .

- Metabolomics: Track cellular metabolic changes post-treatment via LC-MS .

- Kinetic assays: Determine inhibition constants (Ki) using steady-state enzyme kinetics .

How should researchers handle discrepancies in reported bioactivity data across studies?

Level: Advanced

Answer:

Contradictions (e.g., varying IC50 values) may arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity: Validate purity via HPLC (>95%) and confirm absence of degradants .

- Cell line specificity: Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) .

Recommended workflow:

Replicate experiments with independently synthesized batches.

Use orthogonal assays (e.g., fluorescence and luminescence) to confirm results .

What computational tools are effective for predicting SAR in derivatives?

Level: Advanced

Answer:

- QSAR modeling: Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity .

- Molecular dynamics simulations: Analyze binding stability over time (e.g., GROMACS) .

- Fragment-based design: Identify key pharmacophores using docking-guided fragment replacement .

Example SAR insights from analogous compounds:

| Modification | Activity Trend | Reference |

|---|---|---|

| Thiophene → phenyl substitution | ↑ Anticancer | |

| Nitro group at para position | ↓ Cytotoxicity |

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced

Answer:

- pH stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Plasma stability: Assess half-life in human plasma at 37°C .

- Light/heat sensitivity: Conduct accelerated stability studies (ICH guidelines) .

Key findings from related studies:

- Thiazole-acetamide derivatives show instability at pH < 3 due to imidazolidinone ring hydrolysis .

- Storage at −20°C in amber vials extends stability to >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.